
6-氟-2,3,4,9-四氢-1H-咔唑-3-羧酸乙酯
描述
科学研究应用
合成和结构研究
- 该化合物已用于合成各种杂环化合物,如咪唑并喹啉和喹啉衍生物。这些合成通常涉及与其他化学物质的反应,以生成在包括药物和材料科学在内的各个领域具有潜在应用的新化合物 (Al-Dweik 等人,2009),(Nosova 等人,2002)。
抗菌性质
- 研究表明,该化合物的衍生物表现出抗菌性能。这包括对化合物各种类似物及其对不同细菌菌株的有效性的研究。重点在于开发新的抗菌剂,以解决日益严重的抗生素耐药性问题 (Egawa 等人,1984),(Al‐Qawasmeh 等人,2009)。
光物理表征
- 该化合物已参与与荧光团的光物理性质相关的研究。这些研究探讨了该化合物的不同衍生物在各种光照条件下的行为,这对于开发用于光学应用的荧光探针和材料至关重要 (Ghosh 等人,2013)。
荧光探针的开发
- 基于咔唑衍生物开发新型荧光探针的研究已取得重大进展。这些探针在生物成像和诊断中具有潜在应用。重点在于创建可以在近红外光谱中工作的探针,这对于更深层次的组织成像很有用 (You-min,2014)。
生物活性修饰
- 已探索了四氢咔唑的修饰,包括带有氟基团的修饰,以研究它们对神经元受体的作用。这些研究对于理解化学修饰如何影响化合物的生物活性非常重要,这在药物开发中具有重要意义 (Sokolov 等人,2014)。
体外生物活性
- 该化合物已被用作合成各种衍生物的中间体,用于体外生物学研究。这些研究旨在评估这些衍生物对不同微生物的生物活性,为开发新的抗菌剂做出贡献 (Ziegler 等人,1988)。
衍生物的光谱研究
- 该化合物已参与重点研究其羧酸衍生物的光谱研究。此类研究对于开发新的荧光材料和了解这些化合物在不同环境条件下的性质非常重要 (Mitra 等人,2013)。
抗菌评估
- 已经合成并评估了新型的基于咔唑的衍生物(包括来自四氢-1H-咔唑家族的衍生物)的抗菌性能。这项研究有助于寻找具有有效抗菌和抗真菌活性的新化合物 (Kadnor 等人,2018)。
安全和危害
属性
IUPAC Name |
ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWUPKPQLZOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446169 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | |
CAS RN |
322725-63-3 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


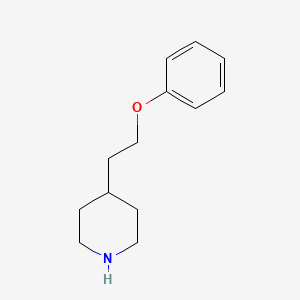
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
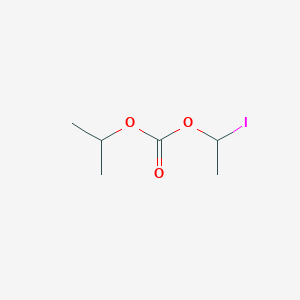
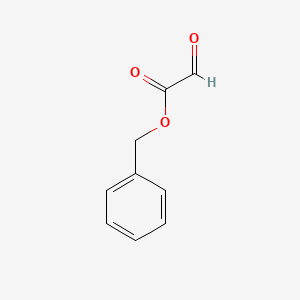
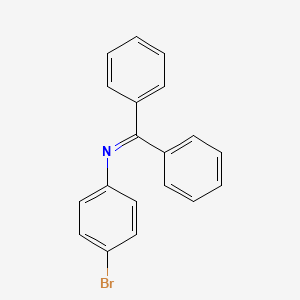

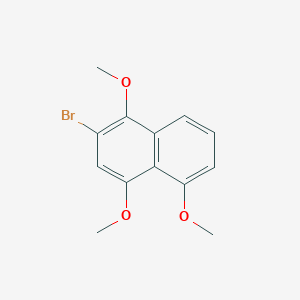
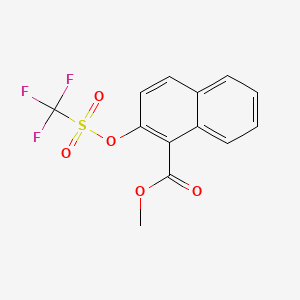
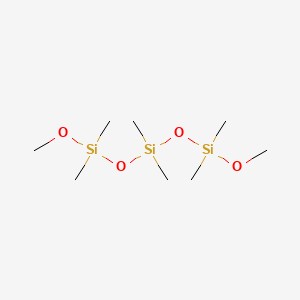
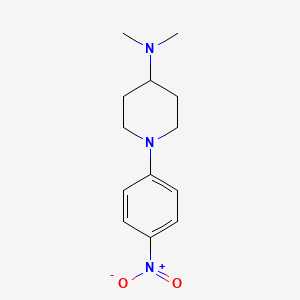

![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
